molecular formula C16H15ClO2 B2647331 2-(4-Chlorophenyl)-1-(4-ethoxyphenyl)ethan-1-one CAS No. 127727-75-7

2-(4-Chlorophenyl)-1-(4-ethoxyphenyl)ethan-1-one

Cat. No. B2647331
CAS RN: 127727-75-7
M. Wt: 274.74
InChI Key: GHBKJYWFUXFNSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-1-(4-ethoxyphenyl)ethan-1-one, also known as 4-Chloro-2-ethoxyphenyl-1-ethanone, or 4-CEPE, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of phenylacetone, an organic compound commonly used in organic synthesis. 4-CEPE has been found to have several biochemical and physiological effects, and has been used in various lab experiments.

Mechanism of Action

4-CEPE has been found to interact with several enzymes and receptors in the body. It has been found to inhibit the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. 4-CEPE has also been found to interact with the 5-HT2A serotonin receptor, which is involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects
4-CEPE has been found to have several biochemical and physiological effects. It has been found to increase dopamine levels in the brain, which can lead to increased alertness and focus. It has also been found to have antidepressant and anxiolytic effects, as well as anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

4-CEPE has several advantages and limitations for use in lab experiments. It is relatively easy to synthesize and is relatively inexpensive. It is also stable and can be stored for up to two years without significant degradation. However, it is a relatively potent compound and should be handled with caution. Additionally, it is not approved for human use and should not be used in human experiments.

Future Directions

There are several potential future directions for research on 4-CEPE. One potential direction is to further investigate its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research could be conducted on its potential applications in medicinal chemistry and drug discovery. Additionally, further research could be conducted on its potential therapeutic applications, such as its potential antidepressant and anxiolytic effects. Finally, further research could be conducted on its potential toxicity and safety profile.

Synthesis Methods

4-CEPE is synthesized using a condensation reaction of 4-chlorophenylacetic acid with 4-ethoxyphenylacetic acid. This reaction is catalyzed by an acid, such as hydrochloric acid, and yields 4-CEPE as a product. The reaction is typically carried out in a solution of dichloromethane or toluene, and the product is isolated by crystallization.

Scientific Research Applications

4-CEPE has been studied for its potential applications in scientific research. It has been used in the synthesis of various compounds, such as 4-chloro-2-ethoxybenzaldehyde and 4-chloro-2-ethoxybenzoic acid, which have been studied for their potential applications in medicinal chemistry and drug discovery. 4-CEPE has also been used in the synthesis of 4-chloro-2-ethoxybenzoyl chloride, which can be used as a reagent for the synthesis of other compounds.

properties

IUPAC Name

2-(4-chlorophenyl)-1-(4-ethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-2-19-15-9-5-13(6-10-15)16(18)11-12-3-7-14(17)8-4-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBKJYWFUXFNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1-(4-ethoxyphenyl)ethan-1-one

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